alpha-Tocopherol acetate

Description

Historical Perspectives on Vitamin E Research and Alpha-Tocopherol (B171835) Acetate (B1210297) Discovery

The journey to understanding alpha-tocopherol acetate begins with the discovery of vitamin E itself. In 1922, researchers Herbert McLean Evans and Katharine Scott Bishop identified a fat-soluble dietary factor essential for preventing fetal resorption in rats, which they initially termed "Factor X" and was later named vitamin E. codeage.comresearchgate.netkarger.com Subsequent research in the 1930s led to the isolation of different forms of vitamin E from various plant oils. encyclopedia.pub Evans and his colleagues isolated α-tocopherol and β-tocopherol from wheat germ oil in 1936. encyclopedia.pub

The chemical structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz, who identified its chromanol ring and long aliphatic sidechain. encyclopedia.pubmdpi.com This breakthrough was quickly followed by the first chemical synthesis of α-tocopherol by Paul Karrer. encyclopedia.pubmdpi.com To enhance the stability of this newly synthesized vitamin, a method was developed to produce α-tocopheryl acetate by reacting α-tocopherol with acetic acid anhydride. mdpi.com Otto Isler demonstrated that this esterified form retained its biological potency over time, unlike the non-acetylated form which lost its effectiveness during storage. mdpi.com This led to the introduction of the first synthetic vitamin E product, "Ephynal Acetate" (dl-α-tocopheryl acetate), in 1939. mdpi.com

Comparative Analysis of this compound with Other Vitamin E Isomers and Forms

Vitamin E is a family of eight related compounds, divided into two groups: tocopherols (B72186) and tocotrienols, each with four isomers (alpha, beta, gamma, and delta). codeage.comwikipedia.org While all forms exhibit antioxidant properties, the human body shows a distinct preference for alpha-tocopherol. karger.comnih.gov

Bioavailability Differences and Preferential Retention Mechanisms

While all dietary forms of vitamin E are absorbed in the small intestine, the body preferentially retains alpha-tocopherol. oregonstate.edumdpi.com This selectivity is primarily mediated by a specific protein in the liver called the alpha-tocopherol transfer protein (α-TTP). nih.govnih.govrsc.org After absorption, all vitamin E isomers are transported to the liver in chylomicrons. oregonstate.edu In the liver, α-TTP specifically binds to alpha-tocopherol and incorporates it into very-low-density lipoproteins (VLDL) for transport to other tissues in the body. oregonstate.edumdpi.com Forms of vitamin E other than alpha-tocopherol are not bound by α-TTP and are instead metabolized and excreted. oregonstate.edu

The bioavailability of alpha-tocopherol from alpha-tocopheryl acetate is considered equivalent to that of free alpha-tocopherol when consumed. oregonstate.edu The ester bond is cleaved in the intestine, releasing the active alpha-tocopherol for absorption. oregonstate.edu Studies have shown that the presence of other tocopherols, such as gamma-tocopherol, does not significantly affect the bioavailability of alpha-tocopherol. hogrefe.comimrpress.com

Table 1: Relative Affinity of Alpha-Tocopherol Transfer Protein (α-TTP) for Different Vitamin E Isomers

This table illustrates the binding preference of α-TTP, a key protein for vitamin E retention in the body. The data is presented relative to alpha-tocopherol, which has the highest affinity.

| Vitamin E Isomer | Relative Affinity for α-TTP (%) |

| α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

| α-Tocotrienol | 12 |

| Source: Hosomi et al., 1997, as cited in Brigelius-Flohé, 2006. cambridge.org |

Structural Stability and Redox State Variations

The primary structural difference between alpha-tocopherol and this compound is the substitution of the hydroxyl group on the chromanol ring with an acetate group. This seemingly minor change has significant implications for the molecule's stability. The free hydroxyl group in alpha-tocopherol is what gives it its antioxidant properties, but it also makes the molecule susceptible to oxidation. mdpi.com By converting this hydroxyl group to an acetate ester, the molecule becomes significantly more stable and resistant to degradation from heat, light, and air. healthline.commdpi.comnih.gov Alpha-tocopheryl acetate is thermally stable up to high temperatures. researchgate.net

In terms of redox state, alpha-tocopherol can act as a reducing agent, donating a hydrogen atom from its hydroxyl group to neutralize free radicals. In doing so, it becomes a tocopheroxyl radical, which is relatively stable. mdpi.com this compound, lacking this free hydroxyl group, does not have direct antioxidant activity. nih.gov It is considered a pro-vitamin; it must first be hydrolyzed in the body to alpha-tocopherol to become active. oregonstate.edu

Table 2: Comparison of Structural and Redox Properties

This table highlights the key differences in the chemical structure and redox capabilities between alpha-tocopherol and its acetate form.

| Property | Alpha-Tocopherol | This compound |

| Functional Group | Free hydroxyl (-OH) group on the chromanol ring | Acetate (-OCOCH3) group on the chromanol ring |

| Chemical Stability | Less stable, sensitive to oxidation, heat, and light | More stable, resistant to oxidation, heat, and light healthline.commdpi.com |

| Antioxidant Activity | Direct antioxidant activity, can donate a hydrogen atom | No direct antioxidant activity, must be converted to alpha-tocopherol in the body to become active nih.gov |

| Redox State | Exists in both reduced (tocopherol) and oxidized (tocopheroxyl radical) states | Exists in an esterified, non-redox-active state |

Differential Biological Activities Across Forms

The various isomers of vitamin E exhibit different biological activities, largely due to the selective retention of alpha-tocopherol by the body. cambridge.org The fetal resorption-gestation assay in rats has been historically used to determine the biological activity of different vitamin E forms. cambridge.orgajol.info In this assay, RRR-α-tocopherol (the natural form) has the highest activity. cambridge.orgajol.info

It is important to note that high-dose supplementation with alpha-tocopherol can decrease the levels of other tocopherols, particularly gamma-tocopherol, in the body. codeage.comhogrefe.com

Table 3: Relative Biological Activities of Tocopherols and Tocotrienols (Based on Fetal Resorption-Gestation Assay in Rats)

This table compares the biological potency of different vitamin E isomers, with RRR-α-tocopherol set as the benchmark.

| Vitamin E Form | Relative Biological Activity (%) |

| RRR-α-tocopherol | 100 cambridge.orgajol.info |

| β-tocopherol | 50 - 57 mdpi.comcambridge.org |

| γ-tocopherol | 10 - 37 mdpi.comcambridge.org |

| δ-tocopherol | 1.4 - 3 mdpi.comcambridge.org |

| α-tocotrienol | 30 mdpi.comcambridge.org |

| β-tocotrienol | 5 cambridge.org |

| Source: Various sources including Brigelius-Flohé, 2006 cambridge.org; Azzi & Stocker, 2000 cambridge.org; Weiser & Vecchi, 1982 cambridge.orgcambridge.org. |

Structure

3D Structure

Properties

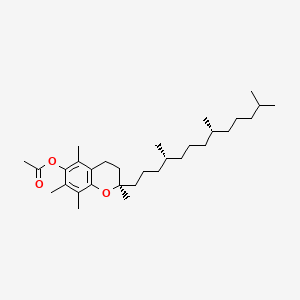

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-CEFNRUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021356, DTXSID1031096 | |

| Record name | dl-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-alpha-tocopheryl acetate appears as odorless off-white crystals. Darkens at 401 °F. (NTP, 1992), Light yellow liquid that crystallizes at -30 deg C; mp = 26.5-27.5 deg C; [Merck Index] Off-white odorless solid; mp = 28 deg C; [NTP] Light yellow semi-solid/liquid; mp = 25 deg C; [Sigma-Aldrich MSDS] | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

363 °F at 0.01 mmHg (NTP, 1992), >343 degrees Celcius | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in cold water and hot water | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-95-7, 52225-20-4, 7695-91-2 | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-α-Tocopherol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52225-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopheryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHEROL ACETATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7E6112E4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

82 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanisms of Action and Molecular Pathways of Alpha Tocopherol Acetate

Cellular Uptake and Intracellular Processing of Alpha-Tocopherol (B171835) Acetate (B1210297)

The absorption of alpha-tocopherol acetate is fundamentally linked to its hydrolysis into free alpha-tocopherol. While some of the ester may be taken up intact by the intestinal mucosa, the primary pathway involves its conversion prior to or during absorption. nih.gov This conversion is critical as the transport systems and intracellular proteins are specific to the free form of vitamin E.

As an ester, this compound is biologically inactive until the acetate group is cleaved, releasing the active alpha-tocopherol with its free phenolic hydroxyl group. nih.gov This hydrolysis is a prerequisite for its absorption and subsequent transport in the body. okstate.edu The process is accomplished through the action of various esterases in the gastrointestinal tract and within the intestinal cells themselves.

The enzymatic hydrolysis of this compound in the intestinal lumen is significantly dependent on enzymes secreted by the pancreas and present in the intestinal mucosa.

Bile Acid-Dependent Lipase (B570770) (Carboxyl Ester Hydrolase): This pancreatic enzyme, also known as cholesteryl ester hydrolase, has been identified as a key player in the hydrolysis of tocopheryl acetate. nih.govnih.gov Its activity is enhanced when this compound is incorporated into mixed micelles, which are formed during the digestion of dietary fats with the aid of bile acids. nih.govresearchgate.net Studies using in vitro digestion models have shown that cholesteryl ester hydrolase can efficiently hydrolyze tocopheryl acetate to alpha-tocopherol, particularly when the substrate is in mixed micelles or liposomes, compared to when it is in emulsions or a food matrix. nih.gov

Intestinal Mucosal Esterase: Research has identified an esterase activity originating from the intestinal mucosa itself, which is distinct from the pancreatic esterase. nih.govresearchgate.net This mucosal enzyme, localized to the endoplasmic reticulum of the enterocyte (intestinal cell), can hydrolyze tocopheryl acetate. nih.govresearchgate.net This suggests that hydrolysis can occur both in the intestinal lumen via secreted pancreatic enzymes and at the surface of or within the intestinal cells by mucosal enzymes. nih.govnih.gov The presence of this mucosal esterase may be particularly important in conditions of pancreatic insufficiency. nih.govresearchgate.net

| Enzyme | Source | Location of Action | Key Findings | Citations |

|---|---|---|---|---|

| Bile Acid-Dependent Lipase (Cholesteryl Ester Hydrolase) | Pancreas | Intestinal Lumen | Effectively hydrolyzes tocopheryl acetate, especially when incorporated into mixed micelles. | nih.govnih.gov |

| Intestinal Mucosal Esterase | Intestinal Mucosa | Endoplasmic Reticulum of Enterocytes | Distinct from pancreatic esterase; allows for hydrolysis at the cellular level and may be crucial in pancreatic insufficiency. | nih.govresearchgate.net |

While enzymatic action is primary, other hydrolytic processes contribute to the conversion of this compound.

Non-Enzymatic Hydrolysis: Some degree of non-enzymatic hydrolysis may occur in the stomach, contributing to the release of free alpha-tocopherol before it reaches the small intestine. nih.gov

Enterocyte Esterases: After potential uptake of the intact ester form into the intestinal cells (enterocytes), intracellular esterases catalyze its hydrolysis. nih.gov This intracellular conversion ensures that the active alpha-tocopherol is available for packaging into chylomicrons for transport into the lymphatic system. pnas.orgresearchgate.net The esterase activity within the enterocytes is primarily located in the endoplasmic reticulum. nih.gov

Once hydrolyzed to its free form, alpha-tocopherol must cross the cellular membrane of the enterocyte to be absorbed. This process involves both passive and protein-mediated pathways.

Historically, the absorption of fat-soluble molecules like vitamin E was thought to occur primarily through passive diffusion. nih.gov This mechanism involves the movement of alpha-tocopherol across the lipid bilayer of the cell membrane, driven by a concentration gradient. nih.gov As a lipophilic molecule, alpha-tocopherol can readily embed within cell membranes. nih.gov However, while passive diffusion plays a role, recent evidence indicates that protein-mediated transport systems are also crucial for efficient uptake. nih.govnih.gov

Several membrane proteins have been identified that facilitate the transport of alpha-tocopherol into cells, suggesting a more complex and regulated absorption process than simple diffusion. nih.gov

Scavenger Receptor Class B Type I (SR-BI): This receptor is expressed at high levels in the intestine and has been shown to be involved in vitamin E trafficking across enterocytes. nih.gov Studies using Caco-2 cells, a model for human intestinal epithelium, demonstrated that blocking SR-BI with antibodies inhibited the uptake of tocopherol. nih.gov Furthermore, SR-BI appears to mediate the transport of both alpha- and gamma-tocopherol. nih.gov

Niemann-Pick C1-Like 1 (NPC1L1): Primarily known as a critical transporter for cholesterol, NPC1L1 also mediates the uptake of alpha-tocopherol. doi.orgplu.mx In vitro studies using cells overexpressing NPC1L1 showed increased uptake of both cholesterol and alpha-tocopherol. doi.orgplu.mx This transport is sensitive to the inhibitor ezetimibe, which blocks NPC1L1 function. plu.mx

CD36: Also known as a fatty acid translocase, CD36 is another protein implicated in the intestinal absorption pathways of vitamin E. nih.gov It is part of a multi-protein system that facilitates the uptake of various dietary lipids.

| Transport Mechanism | Description | Associated Proteins/Pathways | Citations |

|---|---|---|---|

| Passive Diffusion | Movement across the cell membrane driven by a concentration gradient, owing to the lipophilic nature of alpha-tocopherol. | Direct movement through the lipid bilayer. | nih.govnih.gov |

| Receptor-Mediated Transport | Facilitated uptake involving specific membrane transporter proteins. | Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), CD36. | nih.govnih.govdoi.orgplu.mx |

Intracellular Distribution and Subcellular Localization

Once this compound is absorbed and hydrolyzed to free alpha-tocopherol, its fat-soluble nature dictates its distribution within the cell. Alpha-tocopherol is not uniformly distributed but tends to concentrate in lipid-rich structures. It is primarily localized within the phospholipid bilayer of cell membranes, which provides an ideal environment for its function in controlling lipid oxidation at the site of initiation. nih.gov

Research indicates that alpha-tocopherol is most concentrated in cellular fractions such as mitochondria and microsomes. nih.gov This strategic localization is critical, as mitochondria are primary sites of oxidative metabolism and, consequently, significant sources of reactive oxygen species. nih.gov In adipocytes, the vast majority of tocopherol (around 99%) is found within the bulk-lipid stores, specifically in the oil and interface fractions containing lipid droplets. nih.gov Cytosolic binding proteins are thought to facilitate the transport of alpha-tocopherol into mitochondrial and microsomal membranes. nih.gov

Antioxidant Activities and Oxidative Stress Modulation

The primary and most well-understood function of alpha-tocopherol, the active form of this compound, is its role as a potent lipid-soluble antioxidant. wikipedia.org It plays a crucial part in protecting cells from damage induced by oxidative stress.

Alpha-tocopherol is a major chain-breaking antioxidant that functions to prevent the propagation of free radical reactions within cellular membranes. researchgate.netnih.gov The process of lipid peroxidation, a chain reaction where free radicals attack lipids (particularly polyunsaturated fatty acids) in cell membranes, can lead to significant cellular damage. Alpha-tocopherol effectively terminates this chain reaction by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. wikipedia.orgresearchgate.net This reaction converts the lipid peroxyl radical into a more stable lipid hydroperoxide and generates a relatively stable tocopheryl radical, thus protecting the membrane from further oxidative damage. researchgate.netnih.gov

Studies comparing alpha-tocopherol and this compound have shown that in lung homogenates subjected to oxidative stress, tissues from animals treated with alpha-tocopherol had significantly decreased markers of lipid peroxidation compared to those treated with this compound. nih.gov This highlights the necessity of the acetate's conversion to the active free-radical scavenging form. However, in isolated rat liver microsomes, both alpha-tocopherol and this compound were found to have similar inhibitory effects on oxygen uptake, chemiluminescence, and malondialdehyde formation, suggesting they can act as free radical traps within the hydrophobic environment of biomembranes. nih.gov

Alpha-tocopherol's antioxidant activity extends to the direct scavenging of various reactive oxygen species (ROS). wikipedia.org Its presence in membranes helps protect against damage from ROS generated during normal metabolic processes and in response to stressors. nih.gov

The interaction with reactive nitrogen species (RNS) is more complex. While alpha-tocopherol can be oxidized by RNS, other forms of vitamin E, such as gamma-tocopherol, are more effective at trapping RNS like nitrogen dioxide and peroxynitrite. nih.govresearchgate.net Gamma-tocopherol reacts with RNS to form a stable product, 5-nitro-gamma-tocopherol (B597427) (NGT). nih.gov In contrast, RNS tends to oxidize alpha-tocopherol to alpha-tocopheryl quinone. researchgate.net Notably, supplementation with alpha-tocopherol can decrease circulating levels of gamma-tocopherol, which may in turn limit the body's capacity for scavenging RNS. nih.gov

A critical distinction exists between the antioxidant capabilities of this compound and free alpha-tocopherol. This compound itself does not possess antioxidant activity because its phenolic hydroxyl group, which is responsible for donating a hydrogen atom to quench free radicals, is blocked by the acetate ester group. conatbio.comresearchgate.net Consequently, in chemical assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, this compound shows no antioxidant effect. researchgate.net

The antioxidant benefits of this compound are only realized after it undergoes enzymatic hydrolysis in the body or skin, a process that cleaves the acetate group and regenerates the active alpha-tocopherol. conatbio.comwikipedia.org This conversion is essential for it to exert its protective effects. conatbio.com The primary advantage of the acetate form is its superior stability against oxidation, which provides a longer shelf life in cosmetic and supplement formulations. conatbio.comnbinno.com

| Feature | This compound | Alpha-Tocopherol |

| Chemical Structure | Esterified form; hydroxyl group is blocked. conatbio.com | Free form; has a reactive hydroxyl group. conatbio.com |

| Stability | More stable, resistant to oxidation. conatbio.comnbinno.com | Less stable, prone to oxidation. conatbio.com |

| Direct Antioxidant Activity | Inactive; requires enzymatic conversion. conatbio.comresearchgate.net | Immediately active as an antioxidant. conatbio.com |

| Primary Use in Formulations | Used for stability and longer shelf life. conatbio.comwikipedia.org | Used for immediate antioxidant effect. nbinno.com |

Non-Antioxidant Molecular Functions and Signaling Pathways

Beyond its role as a free radical scavenger, alpha-tocopherol influences cellular function through mechanisms that are independent of its antioxidant properties. cambridge.org It can modulate the activity of key enzymes and affect signal transduction pathways, thereby influencing processes like cell proliferation and inflammation. cambridge.orgnih.gov

Protein Kinase C (PKC): Alpha-tocopherol, but not other forms like beta-tocopherol, has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity in various cell types, including smooth muscle cells. wikipedia.orgcambridge.org This inhibitory effect is not related to its antioxidant capacity. cambridge.org The mechanism of inhibition does not involve a direct interaction with the enzyme but is mediated by the activation of protein phosphatase 2A (PP2A). cambridge.orgnih.gov PP2A then dephosphorylates PKC-alpha, leading to its inactivation. nih.gov This modulation of PKC signaling can impact cellular processes such as cell proliferation. nih.gov

Cyclooxygenase-2 (COX-2): Alpha-tocopherol can also modulate inflammatory pathways by affecting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923). nih.gov Some studies have shown that alpha-tocopherol can attenuate the transcription and synthesis of COX-2 in response to pro-inflammatory stimuli. nih.govscite.ai Other research in colon cancer cells indicated that while alpha-tocopherol and this compound did not alter COX-2 mRNA expression, they did inhibit the enzyme's activity post-transcriptionally. nih.govresearchgate.net

| Enzyme | Effect of Alpha-Tocopherol | Molecular Mechanism |

| Protein Kinase C (PKC) | Inhibition of activity. cambridge.orgnih.govnih.gov | Activation of protein phosphatase 2A, leading to dephosphorylation and inactivation of PKC. cambridge.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Attenuation of synthesis and/or inhibition of activity. nih.govnih.govresearchgate.net | May involve silencing of signaling cascades (e.g., PKC/ERK/NF-kappaB) or post-transcriptional inhibition of enzyme activity. nih.govnih.gov |

Regulation of Gene Expression and Transcriptional Activities

Alpha-tocopherol modulates gene expression by interacting with cell receptors and transcription factors, which in turn drives redox-regulated gene expression. nih.govmdpi.com This regulatory activity affects a wide array of genes, which can be categorized based on their functions, including those involved in lipid metabolism, inflammation, and cell cycle control. nih.govresearchgate.net The regulation can occur at multiple levels, including gene transcription, mRNA stability, and post-translational events. researchgate.net

Alpha-tocopherol influences lipid metabolism, in part by modulating genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.govnih.gov The major isoforms, SREBP-1 and SREBP-2, have distinct but overlapping roles. nih.gov SREBP-1c primarily regulates genes involved in fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol metabolism. nih.govscienceopen.com Pathological increases in SREBP-1c can lead to fatty liver, a condition that can be protected against by the genetic inactivation of SREBP-1c. scienceopen.com

While direct modulation of SREBP transcription by this compound is an area of ongoing research, its impact is evident through the regulation of related pathways. For instance, alpha-tocopherol has been shown to downregulate microRNA-122a, a key regulator of lipid metabolism in the liver. nih.govmdpi.com By influencing such regulatory molecules, alpha-tocopherol indirectly affects the expression of a suite of genes central to maintaining lipid homeostasis.

Table 1: Key SREBP Isoforms and Their Primary Functions in Lipid Metabolism

| SREBP Isoform | Primary Function | Key Target Genes |

|---|---|---|

| SREBP-1a | Activator of all SREBP-responsive genes involved in cholesterol, fatty acid, and triglyceride synthesis. mdpi.com | Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC), HMG-CoA reductase (HMGCR) nih.gov |

| SREBP-1c | Selective role in enhancing fatty acid synthesis. nih.govmdpi.com | Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC) nih.gov |

| SREBP-2 | Preferentially activates genes involved in cholesterol synthesis and uptake. nih.govmdpi.com | HMG-CoA reductase (HMGCR), HMG-CoA synthase (HMGCS), LDL receptor (LDLR) nih.gov |

Alpha-tocopherol exerts significant influence over inflammatory pathways by modulating the expression of genes related to inflammation, cell adhesion, and platelet aggregation. nih.govresearchgate.net Studies have shown that it can down-regulate the expression of E-selectin, ICAM-1, integrins, interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interleukin-1 beta (IL-1β). nih.govresearchgate.net

A primary mechanism for this anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB), a central regulator of the inflammatory response. nih.gov By deactivating protein kinase C (PKC), alpha-tocopherol can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of its target inflammatory genes. nih.govresearchgate.net Furthermore, alpha-tocopherol has been observed to attenuate the expression of inflammation-related genes induced by tumor necrosis factor-alpha (TNF-α) in primary human aortic cell lines. researchgate.net

Table 2: Genes Involved in Inflammatory Pathways Modulated by Alpha-Tocopherol

| Gene/Pathway | Function | Effect of Alpha-Tocopherol |

|---|---|---|

| NF-κB | Transcription factor, master regulator of inflammation. | Inhibition nih.govresearchgate.net |

| E-selectin | Cell adhesion molecule involved in immune response. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |

| ICAM-1 | Cell adhesion molecule. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |

| Interleukins (IL-1β, IL-2, IL-4) | Cytokines that regulate immune and inflammatory responses. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |

| TNF-α induced genes | Pro-inflammatory cytokine-induced genes. researchgate.net | Attenuation of expression researchgate.net |

Alpha-tocopherol regulates signal transduction cascades at the microRNA (miRNA) level. nih.govmdpi.com MiRNAs are small non-coding RNAs that act as powerful post-transcriptional regulators of gene expression. researchgate.net Research has demonstrated that alpha-tocopherol can downregulate specific miRNAs involved in key pathological processes. For example, it has been shown to downregulate miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is linked to inflammation. nih.govmdpi.com

In a study involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with alpha-tocopherol significantly downregulated the plasma expression of several miRNAs implicated in hepatic steatosis, insulin (B600854) resistance, oxidative stress, inflammation, and apoptosis. nih.gov This highlights a critical mechanism through which alpha-tocopherol exerts its hepato-protective effects. nih.gov

Table 3: Effect of Alpha-Tocopherol on Circulating miRNA Expression in NAFLD Patients

| microRNA | Associated Pathologies | Effect of Alpha-Tocopherol |

|---|---|---|

| miRNA-122 | Hepatic steatosis, Insulin resistance nih.gov | Down-regulation nih.gov |

| miRNA-21 | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |

| miRNA-103a-2 | Insulin resistance nih.gov | Down-regulation nih.gov |

| miRNA-421 | Oxidative stress nih.gov | Down-regulation nih.gov |

| miRNA-375 | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |

| miRNA-34a | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |

Source: Data synthesized from a 48-week intervention study on patients with NAFLD. nih.gov

Cellular Proliferation and Differentiation Signaling

Alpha-tocopherol is a modulator of signaling pathways that control cellular proliferation and differentiation. nih.gov One of its key non-antioxidant functions is the inhibition of protein kinase C (PKC) activity. nih.govmdpi.comnih.gov PKC isozymes are crucial signal transducers in a variety of developmental processes, including cell proliferation, differentiation, and synapse formation. nih.gov By inhibiting PKC, alpha-tocopherol can attenuate smooth muscle cell proliferation. nih.gov

The effects of alpha-tocopherol on proliferation can be cell-type specific. For instance, while it often acts as an inhibitor, some studies have shown it can promote proliferation. researchgate.net In one study, alpha-tocopherol was found to promote the proliferation of mouse spermatogonial stem cells (SSCs) and enhance DNA synthesis by up-regulating the expression of B-lymphoma Mo-MLV insertion region 1 (BMI1), a key protein that regulates cell proliferation and differentiation. nih.gov

Cell Membrane Stabilization and Fluidity Regulation

As a hydrophobic, lipid-soluble molecule, alpha-tocopherol is integrated into cellular membranes where it plays a crucial structural role. researchgate.nettaylorfrancis.com It is considered a major membrane stabilizer. researchgate.net Alpha-tocopherol influences the physical properties of the lipid bilayer, including its fluidity. nih.gov

In model membranes (liposomes) where fluidity has been increased by the inclusion of unsaturated fatty acids, alpha-tocopherol effectively decreases this fluidity, thereby exerting a stabilizing effect. researchgate.netnih.gov This is achieved by decreasing the motional freedom of the lipid fatty acyl chains within the membrane. researchgate.net The chromanol moiety and a side chain of appropriate length are structural requirements for this membrane-stabilizing activity. researchgate.netnih.gov This regulation of membrane fluidity is essential for maintaining the integrity and functionality of the membrane and its associated enzymes. taylorfrancis.comresearchgate.net

Interference with Protein-Membrane Interactions and Lipid Mediator Traffic

Alpha-tocopherol can directly interfere with the interaction of proteins with the cell membrane and modulate the trafficking of lipid mediators. nih.govnih.gov Its inhibition of PKC is a prime example, as it prevents the translocation and activation of this signaling protein at the membrane. nih.gov It has also been proposed to inhibit the PKC-dependent assembly of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-oxidase complex at the plasma membrane. nih.gov

Furthermore, alpha-tocopherol plays a role in regulating lipid mediators derived from polyunsaturated fatty acids (PUFAs). nih.gov It has a complex interaction with lipoxygenases (LOX), enzymes that produce inflammatory lipid mediators. nih.gov By modulating LOX activity, alpha-tocopherol can influence the production of these signaling molecules, thereby controlling pathways essential for processes like embryogenesis. nih.gov It is hypothesized that alpha-tocopherol partitions into membrane domains enriched in PUFAs, concentrating its activity where it is most needed to protect these susceptible lipids and regulate their signaling derivatives. nih.gov

Metabolic Fates and Disposition of Alpha Tocopherol Acetate in Biological Systems

Absorption Kinetics and Efficiency

The intestinal absorption of alpha-tocopherol (B171835) acetate (B1210297) is a complex process influenced by several factors, and its efficiency can vary. For the body to utilize the alpha-tocopherol, the acetate group must first be cleaved, a process that is critical to its bioavailability.

The absorption of alpha-tocopherol acetate is intrinsically linked to the digestion and absorption of dietary fats. nih.gov As a lipophilic compound, it requires the presence of bile salts and pancreatic enzymes to be effectively absorbed. nih.gov These secretions facilitate the formation of mixed micelles in the intestinal lumen, which are essential for solubilizing the lipophilic this compound and transporting it to the surface of the enterocytes for absorption. nih.gov

The amount and type of dietary fat co-ingested significantly impact the absorption efficiency. Studies have shown that the presence of fat in a meal enhances the absorption of this compound. nih.gov For instance, one study demonstrated that vitamin E absorption increased from 10% in a nonfat meal to 33% in a meal containing 21% fat. oup.com The food matrix in which the this compound is consumed also plays a role, with some studies suggesting that the bioavailability can differ between various food sources. nih.gov

Table 1: Factors Affecting this compound Intestinal Absorption

| Factor | Effect on Absorption | Mechanism |

| Dietary Fat | Enhances absorption | Facilitates the formation of mixed micelles necessary for solubilization and transport to enterocytes. nih.gov |

| Bile Salts | Essential for absorption | Required for the emulsification of fats and formation of mixed micelles. nih.gov |

| Pancreatic Enzymes | Necessary for hydrolysis | Hydrolyze dietary fats, which is a prerequisite for micelle formation. nih.gov |

| Food Matrix | Can influence bioavailability | The physical and chemical properties of the food can affect the release and accessibility of this compound for absorption. nih.gov |

The absorption of this compound is often compared to that of its unesterified counterpart, alpha-tocopherol. Research in humans suggests that when consumed with a meal, the absorption of both forms is largely equivalent. nih.gov This is attributed to the efficient hydrolysis of the acetate ester in the intestinal lumen, which releases free alpha-tocopherol for absorption. nih.gov

However, some studies in animal models have indicated potential differences. For example, in broilers, the hydrolysis of tocopheryl-acetate was found to be a rate-limiting step, suggesting that free tocopherol might be more efficiently absorbed under certain conditions. plos.org This highlights the importance of the initial hydrolytic step for the bioavailability of alpha-tocopherol from its acetate form. In some cases, particularly when ingested without a meal, the net uptake of alpha-tocopherol from the free form has been reported to be different from the acetate form in animals. nih.gov

The fractional absorption of this compound in humans has been reported to range from 10% to 33% when measured using deuterium-labeled compounds. oup.comnih.gov This variability can be attributed to the numerous dietary and physiological factors that influence its uptake.

In animal models, the efficiency of absorption can also vary. Studies in mink kits have suggested that the hydrolysis of the ester bond in alpha-tocopheryl acetate can be a limiting factor, particularly during weaning. nih.gov Research in broilers has also indicated that the bioavailability of alpha-tocopheryl acetate can be lower than that of free tocopherol, with the efficiency of hydrolysis being dose-dependent. plos.orgresearchgate.net

Table 2: Fractional Absorption of this compound in Different Models

| Model | Fractional Absorption Rate | Key Findings |

| Humans | 10% - 33% | Absorption is highly dependent on dietary fat content. oup.comnih.gov |

| Mink Kits | Variable | Hydrolysis of the acetate ester can be a limiting factor, especially during weaning. nih.gov |

| Broilers | Lower than free tocopherol | The hydrolysis of tocopheryl-acetate is a rate-limiting step and can be saturated at higher doses. plos.orgresearchgate.net |

Distribution and Transport within the Body

Once absorbed, the journey of alpha-tocopherol (derived from this compound) through the body is facilitated by lipoproteins, with the liver playing a central role in its subsequent distribution.

Following its uptake by enterocytes, newly absorbed alpha-tocopherol is incorporated into chylomicrons. nih.govnih.gov These large lipoprotein particles are then secreted into the lymphatic system and eventually enter the bloodstream. nih.gov As chylomicrons circulate, they deliver their lipid contents, including alpha-tocopherol, to various tissues.

The remnants of the chylomicrons, still containing some alpha-tocopherol, are taken up by the liver. pnas.org The liver then repackages the alpha-tocopherol into very-low-density lipoproteins (VLDL) for secretion back into the circulation. nih.govwikipedia.org The metabolism of VLDL in the bloodstream leads to the transfer of alpha-tocopherol to other lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which then deliver it to peripheral tissues. nih.gov

The liver is the primary organ responsible for regulating the body's vitamin E status. annualreviews.org This regulation is largely mediated by a specific protein known as the alpha-tocopherol transfer protein (α-TTP). nih.govwisdomlib.org α-TTP is a cytosolic protein in hepatocytes that has a high affinity for alpha-tocopherol. nih.gov

After chylomicron remnants are taken up by the liver, α-TTP selectively binds to alpha-tocopherol and facilitates its incorporation into nascent VLDL particles. nih.govresearchgate.net This preferential transfer mechanism is why alpha-tocopherol is the predominant form of vitamin E found in the blood and tissues, even though other forms of vitamin E may be present in the diet. wikipedia.org Genetic defects in the gene encoding α-TTP lead to a condition known as ataxia with vitamin E deficiency (AVED), characterized by severe vitamin E deficiency despite normal dietary intake, highlighting the critical role of this protein in vitamin E homeostasis. wikipedia.org

Tissue Distribution and Accumulation

Following administration, alpha-tocopherol, the active form of this compound, is distributed to all tissues in the body, though the rate and extent of accumulation vary significantly among different organs. Studies in rats supplemented with high levels of all-rac-alpha-tocopheryl acetate have shown that the concentration of alpha-tocopherol increases over time in a wide range of tissues, including plasma, platelets, red blood cells, liver, adipose tissue, heart, lung, skeletal muscle, and brain. nih.gov This suggests that it is difficult to achieve tissue saturation, and the duration of supplementation plays a crucial role in determining the tissue concentration of vitamin E. nih.gov

The liver and adipose tissue, in particular, demonstrate a rapid rate of alpha-tocopherol accumulation compared to other tissues. nih.gov The liver acts as a central processing unit for vitamin E, where it is incorporated into lipoproteins for transport to other tissues. It is also a primary site for short-term storage. nih.gov Adipose tissue, due to its high lipid content, serves as a long-term storage depot for this fat-soluble vitamin. nih.gov In contrast, the brain shows a more limited uptake of alpha-tocopherol, suggesting the presence of specific mechanisms at the blood-brain barrier that regulate its entry. nih.gov

Upon cessation of supplementation, the depletion rates of alpha-tocopherol also differ across tissues. Plasma and platelet levels tend to return to baseline values relatively quickly, within about a week. nih.gov Other tissues, such as red blood cells, heart, muscle, lung, and brain, show a more gradual decline over approximately four weeks. nih.gov The liver's stores are depleted rapidly, while adipose tissue releases its accumulated alpha-tocopherol at a much slower rate. nih.gov

| Tissue | Accumulation Rate | Depletion Rate |

|---|---|---|

| Liver | Very Rapid | Very Rapid |

| Adipose Tissue | Very Rapid | Very Slow |

| Plasma | Rapid | Rapid (within 1 week) |

| Platelets | Rapid | Rapid (within 1 week) |

| Red Blood Cells | Moderate | Moderate (within 4 weeks) |

| Heart | Moderate | Moderate (within 4 weeks) |

| Lung | Moderate | Moderate (within 4 weeks) |

| Skeletal Muscle | Moderate | Moderate (within 4 weeks) |

| Brain | Slow | Moderate (within 4 weeks) |

Biotransformation and Elimination Pathways

The biotransformation of alpha-tocopherol is a regulated process primarily occurring in the liver, designed to prevent its excessive accumulation to potentially toxic levels. nih.gov This metabolic cascade involves a series of enzymatic reactions that convert the lipophilic alpha-tocopherol molecule into more water-soluble metabolites that can be readily excreted from the body. nih.govnih.gov The primary pathway for this catabolism is initiated by the hydroxylation of the terminal methyl group of the phytyl side chain, followed by a sequence of oxidation steps. nih.govnih.gov

The hepatic metabolism of alpha-tocopherol is a multi-step process that takes place in different subcellular compartments. nih.gov The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail, which is then followed by a series of β-oxidation cycles that progressively shorten the side chain. nih.govnih.gov

The initial ω-hydroxylation of the alpha-tocopherol side chain is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. nih.govmdpi.com Research has identified CYP4F2 as the primary enzyme responsible for this reaction. nih.govnih.gov CYP3A4 has also been shown to contribute to this metabolic step, although to a lesser extent than CYP4F2. mdpi.com These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the phytyl tail, forming 13'-hydroxychromanol. nih.govnih.gov This initial hydroxylation is a critical step that commits alpha-tocopherol to the catabolic pathway.

Following ω-hydroxylation, the newly formed 13'-hydroxychromanol undergoes further oxidation to a carboxylic acid, 13'-carboxychromanol. nih.gov This molecule then enters the β-oxidation pathways located in both the peroxisomes and mitochondria. nih.govnih.gov The β-oxidation process involves a series of enzymatic reactions that sequentially remove two- or three-carbon units from the phytyl side chain. nih.gov The initial steps of β-oxidation of the long phytyl chain are thought to occur in peroxisomes, with subsequent steps for the shortened chain metabolites taking place in the mitochondria. nih.gov This sequential shortening of the side chain leads to the formation of various intermediate metabolites and ultimately results in the final water-soluble end products. nih.govnih.gov An unexpected finding was that the end product of this metabolic pathway, α-CEHC, was found almost exclusively in the mitochondria, indicating a significant role for this organelle in the final stages of alpha-tocopherol β-oxidation. nih.govnih.gov

The process of ω-hydroxylation followed by β-oxidation generates a series of carboxychromanol metabolites with progressively shorter side chains. nih.gov The primary end-product of alpha-tocopherol metabolism is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as alpha-carboxyethyl-hydroxychroman (α-CEHC). nih.govnih.gov This short-chain metabolite is considered the final catabolic product before excretion. nih.gov

During the sequential β-oxidation process, several long-chain and medium-chain intermediate metabolites are formed. Among these are carboxydimethyldecylhydroxychromanol (CDMDHC) and carboxymethyloctylhydroxychromanol (CDMOHC). nih.gov The first β-oxidation in the peroxisome generates CDMDHC, and a subsequent β-oxidation in the mitochondrion forms CDMOHC. nih.gov These metabolites, along with CEHC, have been identified in plasma, urine, and feces. nih.gov

| Metabolite | Full Name | Description |

|---|---|---|

| α-CEHC | alpha-Carboxyethyl-hydroxychroman | Short-chain, final catabolic end product. |

| CDMDHC | Carboxydimethyldecylhydroxychromanol | Long-chain intermediate metabolite. |

| CDMOHC | Carboxymethyloctylhydroxychromanol | Long-chain intermediate metabolite. |

The water-soluble metabolites of alpha-tocopherol are eliminated from the body through both fecal and urinary routes. nih.govnih.gov The specific route of excretion depends on the nature of the metabolite. Urinary excretion is the primary route for the short-chain metabolite, α-CEHC, which is often found in a conjugated form (e.g., as glucuronides or sulfates) to further increase its water solubility. nih.gov

In contrast, fecal excretion is the main elimination pathway for the unconjugated, long-chain carboxychromanol metabolites, such as 13'-carboxychromanol and other intermediates. nih.gov Studies have shown that a significant proportion of alpha-tocopherol metabolites are excreted in the feces as these long-chain forms. nih.gov It is estimated that over 70% of the metabolites from some forms of vitamin E are excreted via the feces. nih.gov Unabsorbed this compound can also be directly eliminated in the feces. nih.gov

| Excretion Route | Primary Metabolites | Form |

|---|---|---|

| Urinary | α-CEHC (short-chain) | Conjugated (glucuronides, sulfates) |

| Fecal | Long-chain carboxychromanols (e.g., 13'-COOH) | Unconjugated |

Kinetics of Metabolism in Various Tissues (e.g., skin)

The metabolic conversion of this compound to its biologically active form, alpha-tocopherol, is a critical step for its function as an antioxidant. This biotransformation, primarily a hydrolysis reaction, occurs in various tissues, with the skin being a significant site following topical application. The kinetics of this process are influenced by the tissue type, the delivery system, and external factors such as ultraviolet (UV) radiation.

Detailed Research Findings

Research across various models, including animal and human skin explants, has established that this compound acts as a prodrug, undergoing enzymatic hydrolysis to release the active alpha-tocopherol. nih.govkarger.com This conversion is mediated by nonspecific esterases present in viable skin layers. karger.comnih.gov

Metabolism in Skin:

Upon topical application, this compound penetrates the stratum corneum and is subsequently hydrolyzed in the viable epidermis and dermis. nih.govoaepublish.com Studies on micro-Yucatan pig skin demonstrated that the metabolite, alpha-tocopherol, can be detected as early as two hours after application, with the extent of metabolism peaking between 6 and 12 hours. nih.govresearchgate.net No metabolic activity is detected within the stratum corneum itself. nih.govresearchgate.net The efficiency of this conversion can be formulation-dependent, with some studies showing that 15-20% of the total permeated this compound is metabolized in pig skin. researchgate.netresearchgate.net

In mouse models, the hydrolysis of this compound to alpha-tocopherol has been clearly demonstrated. nih.govnih.gov Interestingly, exposure to UVB radiation has been shown to enhance this bioconversion. nih.govnih.gov In mice irradiated with UVB prior to topical application, the levels of the resulting alpha-tocopherol were 30-40 times higher than endogenous levels, compared to a 10-fold increase in non-irradiated mice. nih.gov This suggests that UVB exposure may upregulate the activity of epidermal esterases responsible for the hydrolysis. nih.gov

Studies using human skin models have confirmed these findings, showing that the epidermis is the primary site for the hydrolysis of this compound. karger.com The rate of hydrolysis was found to be consistent across different models, including Living Skin Equivalents (LSE), EpiDerm, and skin explants. karger.com This bioconversion in human skin models was shown to be inhibited by a nonspecific esterase inhibitor, confirming the enzymatic nature of the process. karger.com

Metabolism in Other Tissues:

Following oral administration, this compound is hydrolyzed, and the resulting alpha-tocopherol is distributed to various tissues. Kinetic studies in rats have shown that all tissues analyzed, including plasma, platelets, liver, red blood cells, adipose tissue, heart, lung, skeletal muscle, and brain, show an increase in tocopherol content with supplementation. nih.gov The liver and adipose tissue accumulate tocopherol at a particularly rapid rate compared to other tissues. nih.gov However, upon cessation of supplementation, liver tocopherol levels decrease very rapidly, suggesting the liver acts as a major short-term storage and distribution center. nih.gov In contrast, adipose tissue shows a very slow depletion rate. nih.gov Plasma and platelet levels return to baseline within a week, while most other tissues take up to four weeks. nih.gov

Data Tables

| Model System | Key Findings | Time Course | Influencing Factors | Citation |

|---|---|---|---|---|

| Micro-Yucatan Pig Skin | Metabolite (α-Tocopherol) detected in viable skin, but not stratum corneum. About 15-20% of permeated acetate is hydrolyzed. | Metabolite appears as early as 2 hours; peak metabolism at 6-12 hours. | Formulation dependent. | nih.govresearchgate.netresearchgate.net |

| Mouse Skin | Hydrolysis to α-Tocopherol confirmed in the epidermis. | Levels of converted α-Tocopherol increased up to 10-fold over endogenous levels within 24 hours. | UVB irradiation enhances hydrolysis significantly (up to 30-40 fold increase). | nih.govnih.gov |

| Rat Skin | Slow hydrolysis observed in the epidermis after 5 days of daily application. | After 5 hours from a single application, no hydrolysis was observed. After 5 days, about 5% of acetate in the viable epidermis was hydrolyzed. | Acts as a prodrug with very slow release. | nih.gov |

| Human Skin Models (LSE, EpiDerm, Explants) | Epidermis is the dominant site of hydrolysis, mediated by nonspecific esterases. | Hydrolysis rates (nmol/h/cm²): LSE >0.07; EpiDerm >0.12; Explant >0.18. | Enzymatic activity can be inhibited by esterase inhibitors. | karger.com |

| Tissue | Accumulation Rate | Depletion Rate (Post-Supplementation) | Citation |

|---|---|---|---|

| Liver | Very Rapid | Very Rapid | nih.gov |

| Adipose Tissue | Very Rapid | Very Slow | nih.gov |

| Plasma | Rapid | Rapid (baseline within 1 week) | nih.gov |

| Platelets | Rapid | Rapid (baseline within 1 week) | nih.gov |

| Heart | Moderate | Moderate (baseline within 4 weeks) | nih.gov |

| Lung | Moderate | Moderate (baseline within 4 weeks) | nih.gov |

| Skeletal Muscle | Moderate | Moderate (baseline within 4 weeks) | nih.gov |

| Brain | Moderate | Moderate (baseline within 4 weeks) | nih.gov |

| Red Blood Cells | Moderate | Moderate (baseline within 4 weeks) | nih.gov |

Biological Efficacy and Health Implications of Alpha Tocopherol Acetate in Research Models

Immunomodulatory Effects

Alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E, has demonstrated significant immunomodulatory effects in various research models. These effects are crucial in understanding its potential role in health and disease, particularly in conditions with an underlying immunological basis. The compound's influence extends to various components of the immune system, including T-cells, cytokine production, and macrophage activity.

Research has shown that alpha-tocopherol can influence T-cell mediated immune responses. In studies involving aged mice, supplementation with dl-alpha-tocopheryl acetate improved T-cell mediated functions, such as lymphocyte proliferation and interleukin-2 (B1167480) (IL-2) production, to levels comparable to those in younger mice. nih.gov In human studies, particularly in the elderly, supplementation with alpha-tocopherol has been shown to enhance T-cell-mediated functions. nih.gov

Interestingly, different forms of tocopherol can have varying effects on T-lymphocyte proliferation. While alpha-tocopherol generally enhances mitogen-stimulated T-lymphocyte proliferation, other tocopherol homologues have been found to inhibit this proliferation at higher concentrations. nih.gov One study indicated that alpha-tocopheryl succinate (B1194679), another derivative of alpha-tocopherol, was more effective than alpha-tocopherol or alpha-tocopheryl acetate in inhibiting cell proliferation in certain cancer cell lines. nih.gov Furthermore, ex vivo experiments on cord blood CD34+ cells revealed that alpha-tocopherol acetate can lead to an accumulation of these cells in the G0 phase of the cell cycle, suggesting an influence on cell proliferation. mdpi.com

| Research Model | Compound | Key Findings on T-cell Function and Proliferation | Reference |

| Aged Mice | dl-alpha-tocopheryl acetate | Improved T-cell mediated responses, including lymphocyte proliferation and IL-2 production. | nih.gov |

| Elderly Humans | dl-alpha-tocopherol | Enhanced T-cell-mediated functions. | nih.gov |

| Murine Splenocytes | alpha-tocopherol | Enhanced mitogen-stimulated lymphocyte proliferation. | nih.gov |

| Marine Melanoma Cells | alpha-tocopheryl succinate | More effective inhibition of cell proliferation compared to alpha-tocopherol or alpha-tocopheryl acetate. | nih.gov |

| Cord Blood CD34+ Cells | This compound | Accumulation of cells in the G0 phase of the cell cycle. | mdpi.com |

Alpha-tocopherol and its derivatives have been shown to modulate the production of various cytokines and inflammatory mediators. In a study on mouse peritoneal macrophages, alpha-tocopheryl acetate was examined for its effect on lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov The results indicated that it had an inhibitory effect on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov However, a tocotrienol-rich fraction demonstrated stronger anti-inflammatory activity in this particular study. nih.gov

In human studies, supplementation with alpha-tocopherol has been associated with a decrease in the production of IL-1β by monocytes. nih.gov Furthermore, alpha-tocopherol has been shown to inhibit the release of pro-inflammatory cytokines. tandfonline.com Research on cancer-bearing mice indicated that alpha-tocopherol can attenuate the activation of NF-κB and the secretion of the pro-inflammatory cytokine IL-6.

| Research Model | Compound | Effect on Cytokine/Inflammatory Mediator Production | Reference |

| Mouse Peritoneal Macrophages | alpha-tocopheryl acetate | Inhibition of LPS-induced NO, PGE2, TNF-α, IFN-γ, IL-1β, and IL-6. | nih.gov |

| Human Monocytes | alpha-tocopherol | Decreased production of IL-1β. | nih.gov |

| Broiler Chickens | This compound | Contributed to anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. | tandfonline.com |

| Cancer-Bearing Mice | alpha-tocopherol | Attenuated NF-κB activation and IL-6 secretion. |

Alpha-tocopherol has been shown to modulate the function of macrophages, which are key cells in the innate immune system. Studies have demonstrated that alpha-tocopherol can down-regulate scavenger receptor activity in macrophages in a dose-dependent manner. nih.gov This effect was associated with a reduction in the expression of scavenger receptor class A (SR-A) mRNA. nih.gov The modulation of macrophage function by alpha-tocopherol has implications for conditions such as atherosclerosis, where these cells play a crucial role. nih.gov

While direct studies on the effect of this compound on phagocytosis are limited in the provided context, the broader impact of alpha-tocopherol on macrophage function suggests a potential influence on this critical process.

The direct influence of this compound on immune cell chemotaxis, the directed movement of immune cells to a site of inflammation, is an area that requires more specific research. However, the known anti-inflammatory properties of alpha-tocopherol, such as the modulation of cytokines and adhesion molecules, indirectly suggest a potential role in regulating the recruitment of immune cells to inflammatory sites. nih.gov

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory properties, which have been observed in various research models. These properties are attributed to its ability to modulate key inflammatory pathways and mediators.

Topical application of this compound has been shown to reduce signs of skin inflammation following UV exposure, such as swelling, thickness, erythema, and edema. oregonstate.edu In cultured keratinocytes, alpha-tocopherol has been demonstrated to decrease the synthesis of inflammatory prostaglandins (B1171923) and the production of interleukins. oregonstate.edu Furthermore, studies in Wistar rats have indicated the anti-inflammatory activity of dl-alpha-tocopheryl acetate in both acute and sub-acute models of inflammation. researchgate.net

One of the key mechanisms underlying the anti-inflammatory effects of alpha-tocopherol and its derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. patsnap.com

Topical application of this compound has been found to inhibit the induction of COX-2 following UV exposure. oregonstate.edu In mouse peritoneal macrophages, alpha-tocopheryl acetate was shown to block the LPS-induced expression of COX-2. nih.gov It is important to note that this effect was observed without affecting the expression of cyclooxygenase-1 (COX-1), which is involved in maintaining the normal lining of the stomach. nih.gov

Research has also suggested that alpha-tocopherol can elicit a significant COX-2 enzyme inhibition in certain tissues. nih.gov However, it is worth noting that some studies have found that other forms of vitamin E, such as alpha-tocopheryl succinate, may be more potent inhibitors of COX activity and prostaglandin E2 production compared to alpha-tocopheryl acetate in specific cell lines. nih.gov The anti-inflammatory action of alpha-tocopherol may also be mediated through the inhibition of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. nih.gov

| Research Model | Compound | Mechanism of Inflammation Reduction | Reference |

| Mouse Skin (Topical) | This compound | Inhibition of UV-induced COX-2 induction. | oregonstate.edu |

| Mouse Peritoneal Macrophages | alpha-tocopheryl acetate | Blockade of LPS-induced COX-2 expression. | nih.gov |

| Pregnant Rat Cervical Samples | alpha-tocopherol | Significant COX-2 enzyme inhibition. | nih.gov |

| Human Lung Epithelial Cells | alpha-tocopheryl succinate | Inhibition of COX activity and PGE2 production. | nih.gov |

| Various | alpha-tocopherol | Inhibition of NF-κB activation. | nih.gov |

Impact on Pro-inflammatory Cytokines

This compound has demonstrated the capacity to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. Research in animal models has shown that supplementation with alpha-tocopherol can lead to a significant downregulation in the expression and secretion of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netnih.gov

In a study involving a cancer-bearing mouse model, treatment with alpha-tocopherol resulted in a notable decrease in the expression, synthesis, and secretion of IL-6. nih.gov This effect was linked to the suppression of NF-κB activation, a critical transcription factor in the inflammatory pathway. nih.gov Similarly, studies in mouse models of laminarin-induced arthritis have shown that alpha-tocopherol supplementation decreases the expression of pro-inflammatory cytokines including IL-6 and TNF-α. nih.govresearchgate.net Furthermore, in a rat model of adjuvant-induced arthritis, the anti-inflammatory effects of alpha-tocopherol were observed, suggesting a reduction in the inflammatory cascade. nih.gov In vitro studies on peripheral blood mononuclear cells have also indicated that alpha-tocopherol can attenuate the production of pro-inflammatory cytokines and chemokines.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in Research Models

| Model System | Cytokine | Outcome | Reference |

|---|---|---|---|

| Cancer-bearing mice | IL-6 | Significant downregulation of expression, synthesis, and secretion. | nih.gov |

| Laminarin-induced arthritis mouse model | IL-6, TNF-α | Decreased expression. | nih.govresearchgate.net |

| Adjuvant-induced arthritis rat model | General Inflammation | Anti-inflammatory effect observed. | nih.gov |

| Human peripheral mononuclear cells | Pro-inflammatory cytokines and chemokines | Attenuated production. |

Studies in Inflammatory Conditions (e.g., Rheumatoid Arthritis, Dermatitis)

The anti-inflammatory properties of this compound have been investigated in various animal models of inflammatory diseases, including rheumatoid arthritis and dermatitis.